クロゲストン
説明
Clogestone, also known as chlormadinol or as 3β,17α-dihydroxy-6-chloropregna-4,6-diene-20-one, is a steroidal progestin . It was synthesized in 1964 and was investigated as a progestin-only contraceptive but was never marketed . A diacetate ester, clogestone acetate, also exists and similarly was never marketed .
Molecular Structure Analysis
The molecular structure of Clogestone includes a steroidal progestin structure . Tools like “What is this?” (WIT) can be used for fully automated structure determination of small molecules concurrent with single crystal data collection and processing .科学的研究の応用
プロゲスチンのみの避妊薬
クロゲストン、別名クロルマディノールは、ステロイド系プロゲスチンである . クロゲストンは1964年に合成され、プロゲスチンのみの避妊薬として研究された . プロゲスチンのみの避妊薬は、合成プロゲステロン(プロゲスチン)のみを含み、エストロゲンを含まないホルモン避妊薬の一種です。
ホルモン療法
クロゲストンは、ステロイド系プロゲスチンであるため、ホルモン療法に使用される . ホルモン療法は、ホルモンの追加、遮断、または除去によって癌細胞の増殖を遅らせたり止めたりする治療法です。
ホルモンの生化学的行動に関する研究
クロゲストンの生化学的行動は、ホルモン生化学の文脈で研究されてきた . これには、ホルモンとその受容体が機能を果たす分子メカニズムを理解することが含まれます。
材料科学研究
クロゲストンは、他のステロイド系化合物と同様に、材料科学研究に使用される . これには、さまざまな条件下でのその特性と挙動を研究することが含まれる可能性があります。
創薬
未発売の薬剤であるクロゲストンは、創薬研究に使用できる . これには、その薬物動態、薬力学、および潜在的な治療用途を研究することが含まれる可能性があります。
環境影響調査
クロゲストンは、ステロイド系化合物であるため、環境影響調査に使用される . これには、その環境運命、生物蓄積の可能性、および生態毒性を研究することが含まれる可能性があります。
作用機序
Target of Action
Clogestone, also known as chlormadinol or 3β,17α-dihydroxy-6-chloropregna-4,6-diene-20-one , is a steroidal progestin . The primary target of Clogestone is the Progesterone Receptor (PR) . Progesterone receptors are critical for the regulation of the menstrual cycle, pregnancy, and embryogenesis in humans .
Mode of Action
Clogestone acts as an agonist to the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of progesterone. This interaction can lead to a decrease in estradiol binding capacity, as observed with high concentrations of progesterone, clogestone, and medrogestone .
Biochemical Pathways
Progestins typically play a role in maintaining the endometrium, preventing ovulation during pregnancy, and promoting the survival of the embryo and fetus .
Pharmacokinetics
As a steroidal progestin, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can impact the bioavailability of the drug, determining how much of the administered dose reaches the systemic circulation and its target sites .
Result of Action
The molecular and cellular effects of Clogestone’s action are primarily related to its role as a progestin. By activating the progesterone receptor, it can influence cellular processes such as cell growth and differentiation, particularly in tissues like the endometrium .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and action of many drugs
生化学分析
Biochemical Properties
As a steroidal progestin, it is likely to interact with progesterone receptors in the body . The nature of these interactions would typically involve binding to the receptor, triggering a cascade of biochemical reactions.
Cellular Effects
As a steroidal progestin, it may influence cell function by modulating gene expression, cellular metabolism, and cell signaling pathways
Molecular Mechanism
As a steroidal progestin, it is likely to exert its effects at the molecular level by binding to progesterone receptors, potentially leading to changes in gene expression
Metabolic Pathways
As a steroidal progestin, it is likely metabolized in the liver, similar to other steroids
特性
IUPAC Name |
1-[(3S,8R,9S,10R,13S,14S,17R)-6-chloro-3,17-dihydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,13-16,24-25H,4-9H2,1-3H3/t13-,14+,15-,16-,19+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTUZRFSDWXDRM-IAGOJMRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O)Cl)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173865 | |
Record name | Clogestone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20047-75-0 | |
Record name | Clogestone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020047750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clogestone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOGESTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I88K7V2TF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Clogestone interact with its target and what are the downstream effects?
A1: Clogestone, a synthetic progestin, exerts its effects primarily by binding to progesterone receptors. [, , , ] This binding interferes with the binding of estradiol-17β to its specific uterine receptors, leading to a decrease in estradiol binding capacity. [, ] This mechanism is believed to be responsible, in part, for the effects of progestins in treating hormone-dependent breast cancer. [] Clogestone also exhibits a thermogenic effect in some individuals, suggesting an influence on the hypothalamic-pituitary-ovarian axis. [] Furthermore, it can induce secretory transformation of the endometrium. [] Clogestone's impact on the frequency and strength of fallopian tube contractions has also been documented, highlighting its potential influence on human fertility. []
Q2: What is known about the structure of Clogestone?
A2: Clogestone acetate (3beta, 17alpha-dihydroxy-6-chloropregna-4,6-dien-20-one 3,17-diacetate) is a synthetic progestin. While specific spectroscopic data isn't available in the provided research, its structure can be deduced from its chemical name. It is a steroid derivative with a chlorination at the 6th carbon, two acetate groups at the 3rd and 17th positions, and a conjugated diene system in the A ring.
Q3: Can you elaborate on the in vitro and in vivo efficacy of Clogestone based on available research?
A3: In vitro studies demonstrate Clogestone acetate's ability to reduce the binding capacity of estradiol-17β to specific uterine receptors, particularly at high concentrations. [] This effect is thought to be a key mechanism in treating hormone-dependent conditions. In vivo studies show that Clogestone acetate, when administered orally, effectively reduces adrenal and ovarian weights, as well as serum and adrenal corticosterone levels in rats. [] This suggests an influence on the hypothalamic-pituitary-adrenal axis. Additionally, Clogestone acetate demonstrated efficacy in provoking progestagen withdrawal bleeding and inducing full secretory transformation of the endometrium in women experiencing amenorrhea or oligomenorrhea. []
Q4: How is Clogestone acetate measured in serum?
A5: A radioreceptor assay (RRA) has been developed for the quantitative determination of Clogestone acetate in serum. [] This method involves converting Clogestone acetate to chlormadinone acetate using wheat germ lipase and hydroxysteroid dehydrogenase. The formed ketonic steroid is then incubated with rat uterine cytosol and 3H-progesterone. The concentration of Clogestone acetate is then estimated from a standard curve generated by incubating cytosol with 3H-progesterone and known amounts of chlormadinone acetate. This RRA method offers practical advantages over techniques like radioimmunoassay (RIA), especially in terms of development. []
Q5: Are there any notable comparisons between Clogestone and other progestogens in terms of clinical use?
A7: When compared to other progestogens like Retroprogestagen and Ethynodiol diacetate in low-dose continuous and pre-coital contraceptive regimens, Clogestone, alongside Norgestrienone, demonstrated higher efficacy. [] This suggests that the effectiveness of progestogen-only contraceptives is dependent on the specific compound and dosage. [] Further research comparing the side effect profiles and patient acceptability of these different progestogens is needed to make definitive conclusions on their relative merits.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。